

Isopropyl 3-aminobenzoate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl 3-aminobenzoate*

Cat. No.: *B183034*

[Get Quote](#)

An In-depth Technical Guide to **Isopropyl 3-aminobenzoate**: Chemical Properties and Structure

Introduction

Isopropyl 3-aminobenzoate is an organic compound belonging to the class of aromatic esters.^[1] It is a derivative of benzoic acid, featuring an amino functional group at the meta-position of the benzene ring and an isopropyl group forming an ester linkage.^[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for **Isopropyl 3-aminobenzoate**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

The molecular structure of **Isopropyl 3-aminobenzoate** consists of a central benzene ring. An amino group (-NH₂) is attached at the third carbon atom (meta position) of the ring, and an isopropyl ester group is attached to the first carbon atom.^[1] This arrangement of functional groups is crucial to its chemical reactivity and potential applications.

Caption: Chemical structure of **Isopropyl 3-aminobenzoate**.

Data Presentation

The following table summarizes the key chemical and physical properties of **Isopropyl 3-aminobenzoate**.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1] [2]
Molecular Weight	179.22 g/mol	[1] [2]
CAS Number	35005-25-5	[1] [2]
IUPAC Name	propan-2-yl 3-aminobenzoate	[1] [2]
SMILES	CC(C)OC(=O)C1=CC(=CC=C1)N	[1]
InChI	InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3	[1] [2]
InChIKey	OLNWTCOHKOKNJU-UHFFFAOYSA-N	[1]
Flash Point	156.5°C	[3]
Density	1.099 g/cm ³	[3]
Solubility	Limited solubility in water; likely soluble in organic solvents like methanol, ethanol, acetone, and DMSO.	[1]

Experimental Protocols

Detailed methodologies for determining key chemical properties are outlined below. These are generalized protocols that can be adapted for **Isopropyl 3-aminobenzoate**.

Determination of Melting Point

The melting point is a crucial physical property for compound identification and purity assessment.

Principle: The temperature at which a solid substance transitions to a liquid state is its melting point. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), while impurities can lower and broaden this range.

Apparatus:

- Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)
- Capillary tubes (sealed at one end)[4][5]
- Thermometer
- Mortar and pestle (optional, for grinding the sample)

Procedure:

- Sample Preparation: A small amount of the dry, finely powdered **Isopropyl 3-aminobenzoate** is packed into a capillary tube to a height of 1-2 mm.[5][6] The tube is tapped gently to ensure the sample is compact at the bottom.[4][6]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[6]
- Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a ramp rate of 1-2°C per minute) starting from a temperature about 15-20°C below the approximate melting point.[6]
- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[6][7]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9]

Principle: This method involves heating the liquid sample in a small tube with an inverted capillary tube. As the liquid is heated, air trapped in the capillary tube expands and escapes. Upon cooling, the liquid is drawn into the capillary tube at the boiling point.[10]

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)[9]
- Thermometer
- Heating apparatus (e.g., Thiele tube with heating oil or a heating block)[9]
- Rubber band or thread to attach the test tube to the thermometer

Procedure:

- **Sample Preparation:** A few milliliters of **Isopropyl 3-aminobenzoate** are placed in the small test tube.[8]
- **Apparatus Setup:** A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[9] The test tube is then attached to a thermometer.[9]
- **Heating:** The apparatus is heated gently.[9] A continuous stream of bubbles will emerge from the open end of the capillary tube as the temperature approaches the boiling point.[10]
- **Observation and Recording:** The heating is discontinued once a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Principle: A specified amount of the solute is added to a known volume of the solvent at a constant temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is then determined.[11]

Apparatus:

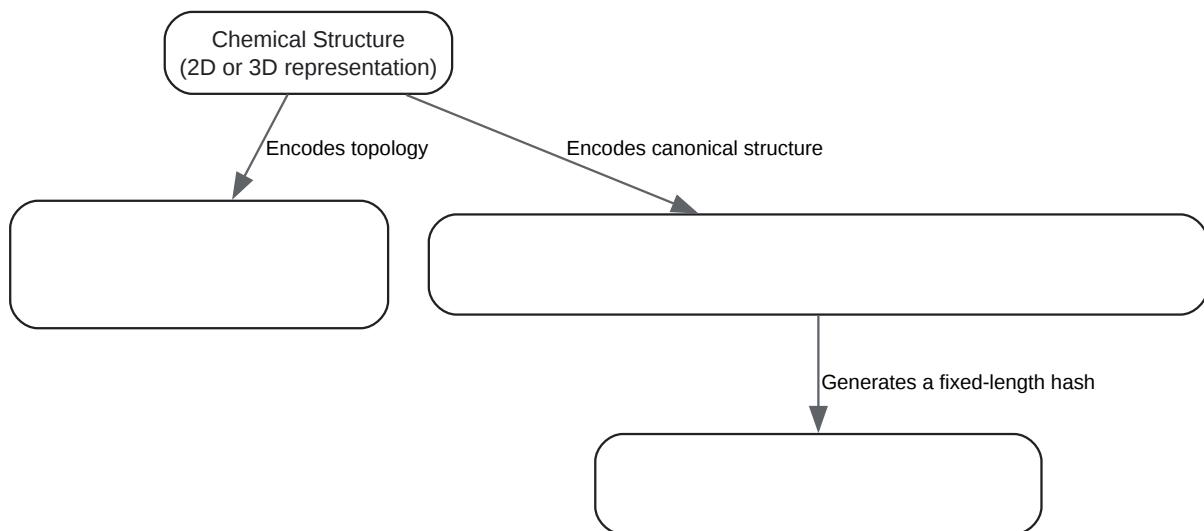
- Test tubes with stoppers
- Graduated cylinders or pipettes
- Spatula
- Balance
- Vortex mixer or shaker

Procedure:

- Solvent Measurement: A precise volume of the chosen solvent (e.g., water, ethanol, DMSO) is placed into a test tube.
- Solute Addition: A pre-weighed amount of **Isopropyl 3-aminobenzoate** is added to the solvent.[\[12\]](#)
- Dissolution: The test tube is stoppered and shaken vigorously, or vortexed, to facilitate dissolution.[\[11\]](#)[\[12\]](#) The temperature should be kept constant.[\[11\]](#)
- Observation: The process of adding the solute in small, known quantities is repeated until no more solute dissolves, and a saturated solution with excess solid is formed.
- Quantification: The total amount of dissolved solute is calculated to determine the solubility at that specific temperature.

Synthesis Workflow

The most common method for synthesizing **Isopropyl 3-aminobenzoate** is through the esterification of 3-aminobenzoic acid with isopropanol.[\[1\]](#)



[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis of **Isopropyl 3-aminobenzoate** via esterification.

Structural Identifiers Relationship

The chemical structure of a molecule can be represented in various machine-readable formats, which are logically derived from the arrangement of atoms and bonds.

[Click to download full resolution via product page](#)

Caption: Logical relationship between the chemical structure and its common identifiers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopropyl 3-aminobenzoate (35005-25-5) for sale [vulcanchem.com]

- 2. Isopropyl 3-aminobenzoate | C10H13NO2 | CID 236743 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 35005-25-5,ISOPROPYL 3-AMINOBENZOATE [lookchemicals.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pennwest.edu [pennwest.edu]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Isopropyl 3-aminobenzoate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183034#isopropyl-3-aminobenzoate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com